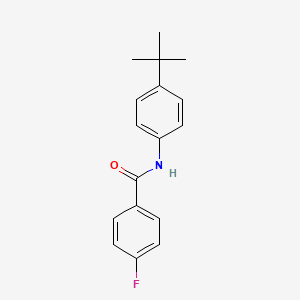

N-(4-tert-butylphenyl)-4-fluorobenzamide

Description

Contextualization within the Benzamide (B126) Class of Chemical Compounds

N-(4-tert-butylphenyl)-4-fluorobenzamide belongs to the benzamide class, a group of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. Benzamides are significant in medicinal chemistry and materials science. The fundamental structure of benzamide itself has been the subject of extensive study, with researchers investigating its various crystalline forms, known as polymorphs. nih.govresearchgate.net The arrangement of molecules in these crystalline structures, often involving hydrogen-bonded tapes, is a key area of interest. nih.govacs.org

The introduction of substituents onto the benzamide scaffold, as seen in this compound, can significantly alter the compound's properties. The tert-butyl group on one phenyl ring and the fluorine atom on the other are key modifications that influence its chemical behavior and potential applications. The study of fluorinated benzamides, in particular, has grown, with numerous crystal structures of di- and tetra-fluorinated benzamide analogues being reported and analyzed. mdpi.commdpi.com

Significance of Fluorine Substitution in Contemporary Medicinal Chemistry

The strategic placement of fluorine atoms in drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's therapeutic potential. nih.govtandfonline.com The unique properties of fluorine, such as its small size and high electronegativity, can lead to several beneficial effects. chemxyne.com

Key advantages of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, which can make the molecule more resistant to metabolic breakdown by enzymes like cytochrome P450. This can prolong the drug's action in the body. numberanalytics.com

Improved Binding Affinity: Fluorine can increase a molecule's ability to bind to its target protein, potentially leading to higher potency. chemxyne.comacs.org This is because fluorine can participate in favorable interactions with the protein's active site.

Altered Physicochemical Properties: Fluorine can modify properties like lipophilicity (the ability to dissolve in fats and lipids), which affects how a drug is absorbed, distributed, and eliminated. numberanalytics.comacs.org It can also influence membrane permeability. chemxyne.com

Use in Medical Imaging: The radioactive isotope fluorine-18 (B77423) is a positron emitter used in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool. nih.govacs.org

The strategic introduction of fluorine can, therefore, transform a biologically active compound by altering its pharmacological profile. chemxyne.com This has led to the development of numerous successful fluorinated pharmaceuticals. numberanalytics.com

Overview of Research Trajectories for this compound and Structurally Related Analogs

Research on this compound and its structural analogs has explored their synthesis and potential biological activities. The synthesis of related fluorinated benzamides often involves standard condensation reactions, for example, reacting a substituted benzoyl chloride with a corresponding aniline. mdpi.com

Studies on structurally similar compounds have revealed a range of biological activities. For instance, various benzamide derivatives have been investigated for their anti-inflammatory and antimicrobial properties. frontiersin.org Other research has focused on the potential of fluorinated benzamides as inhibitors of specific enzymes. nih.gov The tert-butyl group is also a common feature in molecules designed for specific biological targets. mdpi.com

The exploration of structurally related analogs includes compounds where the position of the fluorine atom is varied or multiple fluorine atoms are introduced. mdpi.commdpi.com Research has also been conducted on benzamides linked to other chemical scaffolds, such as thiadiazoles and oxadiazoles, to explore novel therapeutic possibilities. mdpi.comresearchgate.net These investigations highlight the modular nature of benzamide chemistry, where different substituents can be combined to fine-tune the molecule's properties for specific applications.

Below is a data table summarizing key information about this compound and a related compound.

| Property | This compound | 4-Fluorobenzamide |

| Molecular Formula | C17H18FNO | C7H6FNO nih.gov |

| Molecular Weight | 271.33 g/mol | 139.13 g/mol nih.gov |

| CAS Number | 349128-49-0 | 824-75-9 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C17H18FNO |

|---|---|

Molecular Weight |

271.33 g/mol |

IUPAC Name |

N-(4-tert-butylphenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C17H18FNO/c1-17(2,3)13-6-10-15(11-7-13)19-16(20)12-4-8-14(18)9-5-12/h4-11H,1-3H3,(H,19,20) |

InChI Key |

NSQITAWXSVVZKD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Tert Butylphenyl 4 Fluorobenzamide and Its Derivatives

Retrosynthetic Analysis and Key Precursors for N-(4-tert-butylphenyl)-4-fluorobenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide C-N bond. This is a common strategy for amides, as this bond is reliably formed through numerous well-established reactions. amazonaws.com

This primary disconnection yields two key precursors:

An amine component: 4-tert-butylaniline (B146146)

A carboxylic acid component: 4-fluorobenzoic acid (or an activated derivative thereof)

These precursors themselves can be traced back to simpler starting materials. For instance, 4-tert-butylaniline is often prepared from 4-tert-butylnitrobenzene via reduction, which in turn can be synthesized from tert-butylbenzene. Similarly, 4-fluorobenzoic acid can be prepared from 4-fluorotoluene (B1294773) through oxidation.

Direct Synthetic Routes for the Amide Core

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, but it is not without challenges, often requiring activation of the carboxylic acid. researchgate.net Several strategies have been developed to facilitate this transformation.

Peptide Coupling Reagents: This is the most common approach. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive like Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. nih.gov This method is known for its mild conditions and high yields. A general procedure involves stirring the carboxylic acid, amine, coupling reagents, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like N,N-dimethylformamide (DMF). nih.gov

Acyl Halide Method: The carboxylic acid (4-fluorobenzoic acid) can be converted to a more reactive acyl halide, typically 4-fluorobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with the amine (4-tert-butylaniline) in the presence of a base (like pyridine (B92270) or triethylamine) to form the amide.

Umpolung Amide Synthesis (UmAS): A more recent and less conventional method involves an "umpolung" or reversal of polarity. One such strategy uses the reaction of an N-aryl hydroxylamine (B1172632) with an α-fluoronitroalkane in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov This approach provides a unique pathway to N-aryl amides. nih.gov

Catalytic Direct Amidation: Research into greener synthetic methods has led to the development of catalysts for direct amidation, which avoids the use of stoichiometric activating agents. whiterose.ac.uk For example, boric acid derivatives have been shown to catalyze the direct condensation of carboxylic acids and amines at elevated temperatures, often with the removal of water. Silica-based catalysts have also been explored, although they can have limitations with bulky substrates. whiterose.ac.uk

The 4-fluorobenzoyl group is introduced using 4-fluorobenzoic acid or its activated forms. In a typical peptide coupling reaction, 4-fluorobenzoic acid is the starting material that is activated in situ. nih.gov For the acyl halide route, 4-fluorobenzoyl chloride is prepared from the corresponding carboxylic acid and then used in the subsequent amidation step. The choice of reagent depends on the desired reactivity, scale, and compatibility with other functional groups in more complex derivatives.

The 4-tert-butylphenyl group is sourced from 4-tert-butylaniline. This amine serves as the nucleophile that attacks the activated carboxylic acid derivative to form the final amide bond. The synthesis of unsymmetrical diarylamines, a related class of compounds, has been achieved through methods like the Chan-Evans-Lam reaction, which couples aryl boronic acids with amines, or by reacting nitrosoarenes with boronic acids. researchgate.netelsevierpure.com These methods could potentially be adapted for the synthesis of precursors or analogs.

Stereoselective Synthesis Approaches for this compound Analogs

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, for the synthesis of chiral analogs, particularly those containing a stereocenter at the α-position to the carbonyl group (e.g., N-aryl amides of α-amino acids), controlling stereochemistry is paramount.

A significant challenge in the synthesis of such chiral amides, especially those derived from aryl glycines, is the susceptibility of the α-proton to epimerization (loss of stereochemical integrity) under basic or even neutral conditions. nih.gov The Umpolung Amide Synthesis (UmAS) from an α-fluoronitroalkane and an N-aryl hydroxylamine has been shown to proceed with complete conservation of enantiomeric enrichment. nih.gov This provides a powerful tool for creating chiral N-aryl amides without racemization, a critical consideration for developing biologically active analogs where stereochemistry dictates efficacy. nih.gov

Structural Elucidation and Conformational Analysis of N 4 Tert Butylphenyl 4 Fluorobenzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of N-(4-tert-butylphenyl)-4-fluorobenzamide. Each technique provides unique information about the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for probing the structure of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 4-fluorobenzoyl and the 4-tert-butylphenyl rings. The protons on the fluorinated ring would appear as complex multiplets due to coupling with the adjacent fluorine atom. The protons on the tert-butylphenyl ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet corresponding to the nine equivalent protons of the tert-butyl group would be prominent in the upfield region. The amide proton (N-H) would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom. The carbonyl carbon of the amide would resonate at a characteristic downfield shift. Aromatic carbons would appear in the typical aromatic region, with those bonded to fluorine or the nitrogen of the amide group showing characteristic shifts. The quaternary carbon and the methyl carbons of the tert-butyl group would also be identifiable.

¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom. For this compound, a single resonance is expected, and its chemical shift would be indicative of the electronic properties of the benzamide (B126) system.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.8-8.0 | Multiplet | Protons on 4-fluorobenzoyl ring |

| ¹H | 7.3-7.5 | Doublet | Protons on 4-tert-butylphenyl ring |

| ¹H | 7.1-7.3 | Doublet | Protons on 4-tert-butylphenyl ring |

| ¹H | ~8.0 | Broad Singlet | Amide N-H |

| ¹H | ~1.3 | Singlet | tert-butyl group |

| ¹³C | ~165 | Singlet | Carbonyl carbon |

| ¹⁹F | -105 to -115 | Singlet | Aromatic fluorine |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. Key absorptions for this compound would include a strong C=O stretching band for the amide carbonyl group, typically around 1650 cm⁻¹. An N-H stretching vibration would be observed around 3300 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as a C-F stretching vibration, would also be present.

Interactive Data Table: Predicted IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1550 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | ~1220 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would likely involve cleavage of the amide bond, leading to fragments corresponding to the 4-fluorobenzoyl cation and the 4-tert-butylaniline (B146146) radical cation. Another prominent fragmentation would be the loss of a methyl group from the tert-butyl substituent.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Identity |

| [M]+ | Molecular Ion |

| [M-15]+ | Loss of a methyl group |

| 123 | 4-fluorobenzoyl cation |

| 149 | 4-tert-butylaniline radical cation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While a specific crystal structure for this compound has not been reported, analysis of related benzamide structures allows for predictions about its solid-state conformation. It is expected that the molecule would adopt a largely planar conformation around the amide bond. The dihedral angle between the two aromatic rings would be a key feature, influenced by steric hindrance and crystal packing forces. Intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule is a highly probable interaction, leading to the formation of chains or dimeric structures in the solid state.

Conformational Preferences and Rotational Barriers

The conformational flexibility of this compound is primarily governed by rotation around the C-N amide bond and the single bonds connecting the aromatic rings to the amide group.

The rotation around the C-N amide bond is known to have a significant energy barrier due to the partial double bond character of the amide linkage, resulting in distinct cis and trans conformers. For secondary amides like this one, the trans conformation is generally more stable.

Computational Chemistry and Molecular Modeling of N 4 Tert Butylphenyl 4 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic distribution and predict reactivity. eurjchem.comnih.gov For benzamide (B126) derivatives, these calculations provide insights into the molecular geometry, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP).

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical FMOs that help in determining the molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital most likely to donate an electron, while the LUMO is the most likely to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap often suggests higher reactivity. eurjchem.comwikipedia.org For example, a DFT study on 4-(tert-butyl)-4-nitro-1,1-biphenyl, a related structure, revealed a HOMO-LUMO energy gap of 3.97 eV, indicating a highly reactive molecule. eurjchem.com

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from quantum calculations. It visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net Typically, negative regions (often colored red) indicate electrophilic reactivity, while positive regions (blue) suggest nucleophilic reactivity. rasayanjournal.co.in In benzamide-like structures, the electronegative oxygen atom of the carbonyl group usually shows a localized negative potential, making it a likely site for hydrogen bonding interactions. researchgate.netrasayanjournal.co.in

Table 1: Key Parameters from Quantum Chemical Calculations for Aromatic Amides Note: Data is generalized from studies on related benzamide and biphenyl (B1667301) derivatives, as specific values for N-(4-tert-butylphenyl)-4-fluorobenzamide are not publicly available.

| Parameter | Significance | Typical Findings for Related Compounds |

|---|---|---|

| HOMO Energy | Electron-donating capability | The energy level is influenced by substituent groups; electron-donating groups increase the HOMO energy. scispace.com |

| LUMO Energy | Electron-accepting capability | The energy level is influenced by electron-withdrawing groups. |

| HOMO-LUMO Gap | Chemical reactivity and stability | Smaller gaps (e.g., ~4 eV) indicate higher reactivity. eurjchem.com |

| MEP Negative Regions | Sites for electrophilic attack | Often localized on electronegative atoms like oxygen and fluorine. rasayanjournal.co.in |

| MEP Positive Regions | Sites for nucleophilic attack | Often localized around hydrogen atoms, particularly the amide proton. rasayanjournal.co.in |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, typically a protein receptor. This method helps in understanding the binding mode and affinity, which are crucial for drug design.

While specific docking studies on this compound are not widely published, research on close analogs provides significant insights. For instance, a study on N-(4-tert-butylphenylcarbamoyl)benzamide , which lacks the fluorine atom, predicted its cytotoxic activity by docking it against the CHK1 enzyme (PDB: 2YWP). researchgate.netubaya.ac.id The results showed a more favorable docking score (-4.41) compared to the reference compound hydroxyurea (B1673989) (-2.69), suggesting a stronger binding affinity. ubaya.ac.id The interaction analysis revealed that the tert-butylphenyl moiety contributes to stable binding within the receptor's active site. rasayanjournal.co.in

Similarly, studies on other fluorinated benzamides have identified them as potential inhibitors of targets like Cholesteryl Ester Transfer Protein (CETP). researchgate.net Docking investigations of a related biphenyl derivative, 4-(tert-butyl)-4-methoxy-1,1-biphenyl , with the oncogene protein 5P21 showed a binding score of -7.1 kcal/mol. The interactions were stabilized by hydrogen bonds and hydrophobic interactions, with the oxygen and tert-butyl groups playing key roles. rasayanjournal.co.in These findings suggest that the this compound scaffold is promising for forming stable complexes with protein targets.

Table 2: Molecular Docking Results for Analogs of this compound

| Compound/Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-(4-tert-butylphenylcarbamoyl)benzamide | CHK1 Enzyme (2YWP) | -4.41 | Not specified | ubaya.ac.id |

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering deeper insights into conformational stability and the mechanics of binding. nih.gov MD simulations can validate docking poses and calculate binding free energies, which are more accurate predictors of binding affinity than docking scores alone. nih.gov

For the analog N-(4-tert-butylphenylcarbamoyl)benzamide , MD simulations were performed to substantiate docking predictions. rasayanjournal.co.in The simulation calculated the total binding free energy of the compound with its target, resulting in a value of -13.1223 kcal/mol, which was significantly lower than that of the reference compound hydroxyurea (-0.0446 kcal/mol). rasayanjournal.co.in This large negative value indicates that the binding of the analog to the receptor is highly stable. rasayanjournal.co.in

MD simulations on other complex systems, such as CYP3A4 inhibitors or antifungal benzamide derivatives, demonstrate the importance of this technique. nih.govnih.gov These simulations reveal that stable binding is often the result of a network of interactions, including hydrogen bonds and van der Waals forces, and that the ligand can induce conformational changes in the protein to achieve an optimal fit. nih.gov The stability of such complexes is crucial for sustained biological activity.

In Silico Prediction of Pharmacological Properties for Benzamide Derivatives

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Various online tools and software packages can predict these properties based on a molecule's structure, helping to identify candidates with favorable drug-like characteristics. nih.gov

ADMET predictions for N-(4-tert-butylphenylcarbamoyl)benzamide indicated favorable properties for an anticancer agent, though it also showed potential for organ toxicity. researchgate.netubaya.ac.id A similar in silico study on N-(4-fluorophenylcarbamothioyl) benzamide derivatives also highlighted their potential as cytotoxic agents with generally low toxicity profiles, although some derivatives showed predicted hepatotoxicity. jonuns.com These studies typically evaluate parameters like water solubility (LogS), intestinal absorption, blood-brain barrier (BBB) permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov

Table 3: Predicted ADMET Properties for Benzamide Analogs Note: This table represents typical parameters evaluated in ADMET studies for analogs, as a specific profile for this compound is not available.

| Property | Description | Predicted Outcome for Analogs |

|---|---|---|

| Human Intestinal Absorption | Percentage of the drug absorbed through the gut. | Generally high for benzamide derivatives. nih.govjonuns.com |

| BBB Permeability | Ability to cross the blood-brain barrier. | Variable, depending on specific substitutions. |

| CYP450 Inhibition | Potential to inhibit key metabolic enzymes. | Many organic molecules show potential inhibition for one or more CYP isozymes. nih.gov |

| AMES Toxicity | Potential to be mutagenic. | Often predicted to be non-mutagenic for this class of compounds. nih.gov |

| Hepatotoxicity | Potential to cause liver damage. | Some benzamide derivatives are predicted to be potentially hepatotoxic. jonuns.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are crucial for activity. researchgate.net

For a series of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives, which share the N-(4-tert-butylphenyl) moiety, a 3D-QSAR study was conducted. researchgate.net The study developed robust models (CoMFA and CoMSIA) that showed a strong correlation between the structural features and the antagonist activity against the TRPV1 receptor. The models indicated that electrostatic, hydrophobic, and hydrogen bond acceptor fields were significant contributors to the biological activity. researchgate.net

Such studies generate contour maps that visualize favorable and unfavorable regions around the molecular scaffold. For example, a blue cube in a CoMFA map might indicate that a bulky, electropositive group in that position would enhance activity, while a red cube would suggest the opposite. researchgate.net These insights are invaluable for rationally designing more potent analogs of this compound by modifying its structure to better fit the QSAR model's requirements for enhanced biological function. nih.gov

Pharmacological Investigation and Mechanism of Action Studies for N 4 Tert Butylphenyl 4 Fluorobenzamide Derivatives

In Vitro Assays for Biological Activity Profiling

The biological activities of N-(4-tert-butylphenyl)-4-fluorobenzamide and its structural analogs have been assessed through a range of in vitro models to determine their potential as therapeutic agents. These assays have been crucial in identifying specific biological effects and understanding the compounds' interactions with cellular components.

Enzyme Inhibition and Receptor Binding Assays

While specific enzyme inhibition or receptor binding data for this compound is not extensively detailed in the available literature, the broader class of benzamide (B126) derivatives is known to interact with various enzymatic and receptor targets. For instance, different benzamide compounds have been developed as inhibitors for targets like the ABCG2 transporter, which is involved in multidrug resistance in cancer. nih.govmdpi.com The design of such molecules often relies on achieving high affinity and selective binding to the target protein's active site. nih.govnih.gov However, without specific studies on this compound, its precise enzyme or receptor interaction profile remains an area for future investigation.

Cell-Based Assays for Specific Biological Effects (e.g., anti-inflammatory, antiviral, antilipidemic, anticancer)

Cell-based assays have been instrumental in uncovering the diverse biological effects of compounds structurally related to this compound.

Anticancer Activity: A structurally similar compound, N-(4-tert-butylphenylcarbamoyl)benzamide, which lacks the fluorine atom, has demonstrated significant cytotoxic activity. In studies against HeLa human cervical cancer cells, this derivative showed potent effects. The research identified a half-maximal inhibitory concentration (IC50) of 3.78 nM, indicating high cytotoxicity toward this cancer cell line. rasayanjournal.co.in Another study on a novel bithiophene-fluorobenzamidine derivative, referred to as BFB, showed it could prevent cancer cell metastasis in vitro and restored the normal structure of mammary glands in a mouse model of breast cancer. nih.gov

Table 1: Anticancer Activity of a Derivative

| Compound | Cell Line | Activity | IC50 Value |

|---|

Anti-inflammatory Activity: The anti-inflammatory properties have been investigated using the derivative 4-tert-butylphenyl salicylate (B1505791). This compound was shown to significantly decrease the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated Raw 264.7 mouse macrophage models without causing cytotoxicity. This effect is crucial as NO is a key mediator in the inflammatory process.

Antiviral Activity: Research into derivatives has identified potential antiviral applications. A study focusing on 4-tert-butyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)benzamide derivatives revealed their efficacy against the influenza A/H3N2 virus. These compounds were identified as inhibitors of hemagglutinin (HA)-mediated viral fusion. One specific derivative, designated as compound 2c, which has methyl substitutions on the spiro ring, was particularly effective.

Table 2: Antiviral Activity of a Derivative

| Compound | Virus Strain | Mechanism | EC50 Value | Selectivity Index |

|---|

Antilipidemic Activity: The potential for this class of compounds to address lipid disorders has been explored through the derivative (S)-(+)-4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid. In in vivo studies, this compound demonstrated a superior ability to lower plasma triglyceride (TG) and phospholipid (PL) levels, identifying it as a promising candidate for a novel antilipidemic agent. nih.gov

Studies on Autophagy Induction

Autophagy, a cellular degradation and recycling process, can be modulated by certain therapeutic agents. While direct studies on this compound are lacking, research on other benzamide derivatives has established a link to this process. A study on tetrahydroindazolone-substituted benzamides found that a derivative, W-H4, could induce autophagy in acute myeloid leukemia (AML) cells. nih.gov This induction was confirmed by observing the accumulation of Light Chain 3-II (LC3-II), a key protein marker for autophagosome formation. nih.gov This finding suggests that the benzamide scaffold is capable of initiating autophagic pathways, which can be a mechanism for its anticancer effects. nih.gov

Elucidation of Molecular Pathways and Cellular Responses

Understanding how these compounds exert their effects at a molecular level is critical. Research has focused on their ability to modulate key signaling pathways and alter gene expression related to pathological conditions.

Signaling Pathway Modulation (e.g., NF-κB pathway, COX-2, iNOS, cytokine production)

The anti-inflammatory effects of these derivatives are closely linked to their ability to interfere with major inflammatory signaling cascades. The derivative 4-tert-butylphenyl salicylate has been shown to significantly inhibit key inflammatory mediators. In LPS-stimulated macrophages, it reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner.

A primary mechanism for these effects is the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. 4-tert-butylphenyl salicylate was found to potently inhibit the translocation of NF-κB into the nucleus. It achieves this by preventing the degradation of IκB kinase (IκBα), the inhibitory protein that keeps NF-κB inactive in the cytoplasm. Furthermore, the compound significantly inhibited the production of several pro-inflammatory cytokines.

Table 3: Anti-inflammatory Mediator and Cytokine Inhibition by a Derivative

| Compound | Target Mediator/Cytokine | Effect | Pathway |

|---|---|---|---|

| 4-tert-butylphenyl salicylate | iNOS | Reduced expression | NF-κB |

| 4-tert-butylphenyl salicylate | COX-2 | Reduced expression | NF-κB |

| 4-tert-butylphenyl salicylate | TNF-α | Inhibited production | NF-κB |

| 4-tert-butylphenyl salicylate | IL-1β | Inhibited production | NF-κB |

Gene Expression Analysis in Response to Compound Treatment

The modulation of signaling pathways by these compounds translates to downstream changes in gene expression. In studies with 4-tert-butylphenyl salicylate, treatment of LPS-stimulated macrophages led to a dose-dependent attenuation of the mRNA gene expression of the pro-inflammatory cytokines tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This demonstrates that the compound's anti-inflammatory activity occurs at the transcriptional level, effectively suppressing the genetic instructions that lead to an inflammatory response.

Structure-Activity Relationship (SAR) Studies on the this compound Scaffold

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance biological activity and drug-like properties. For the this compound scaffold, these studies investigate how chemical modifications to different parts of the molecule influence its efficacy. Key areas of investigation include the role and positioning of the fluorine atom, the significance of the tert-butylphenyl group, and the effects of altering the amide linker.

Impact of Fluorine Position and Substitution Patterns on Activity

The presence and position of fluorine on the benzamide ring are critical determinants of biological activity. Fluorine's high electronegativity and ability to form strong bonds with carbon can significantly alter a molecule's conformation, electronic distribution, and metabolic stability.

Research into related benzamide structures has shown that strategic fluorine substitution can enhance potency. For instance, in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, which are structurally related to the scaffold , the introduction of a fluorine atom at the 3-position of the A-region phenyl ring resulted in a potent antagonist of the TRPV1 receptor. nih.gov The (S)-configuration of this 3-fluoro analogue demonstrated high binding affinity and potent antagonism for both rat and human TRPV1. nih.gov Similarly, studies on N-benzyl-2-fluorobenzamide derivatives identified them as dual inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylase 3 (HDAC3). nih.gov Molecular modeling suggested that the 2-fluorobenzamide (B1203369) moiety plays a crucial role by chelating with the Zn2+ ion in the active site of HDAC3. nih.gov

The position of the fluorine atom influences intramolecular interactions that can stabilize the molecule's conformation. In the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, an intramolecular hydrogen bond was observed between the amide proton and the ortho-fluorine atom. mdpi.com This type of interaction can restrict the rotation around the amide bond and lock the molecule into a specific, biologically active conformation. Furthermore, fluorine substitution can suppress crystalline disorder, a phenomenon observed in 2-fluorobenzamide compared to the unsubstituted benzamide, which may contribute to more consistent biological interactions. researchgate.net In other anti-inflammatory benzamide derivatives, the presence of a fluoro-substituted phenyl ring was found to be vital for their activity. nih.gov

Table 1: Impact of Fluorine Substitution on Benzamide Derivative Activity

| Compound Class | Fluorine Position | Observed Effect on Activity | Reference |

| N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides | 3-position | Potent antagonism of TRPV1 receptor. | nih.gov |

| N-benzyl-2-fluorobenzamide derivatives | 2-position | Essential for dual inhibition of EGFR/HDAC3 via chelation. | nih.gov |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | 2-position | Forms intramolecular H-bond, stabilizing conformation. | mdpi.com |

| tert-butyl (substituted benzamido)phenylcarbamates | Not specified | Fluoro-substituted phenyl ring considered vital for anti-inflammatory activity. | nih.gov |

Role of the tert-Butylphenyl Moiety in Biological Efficacy

The N-(4-tert-butylphenyl) moiety is a crucial component for the biological efficacy of this class of compounds. The tert-butyl group, being bulky and lipophilic, often serves as an anchor, fitting into a specific hydrophobic pocket within the target protein, thereby enhancing binding affinity and selectivity.

SAR studies on farnesoid X receptor (FXR) antagonists revealed that the 3-(tert-butyl)-4-hydroxyphenyl unit was essential for their antagonistic activity. nih.gov This highlights the importance of the substituted phenyl ring in orienting the molecule correctly within the receptor's binding site. Although the core structure is slightly different, it underscores the significance of the tert-butylphenyl group in related molecular frameworks.

In the development of inhibitors for monoacylglycerol acyltransferase 2 (MGAT2), a target for obesity and diabetes treatment, a compound featuring a 4-tert-butylphenyl group was identified as a potent inhibitor. nih.gov The optimization of related scaffolds often involves exploring substituents on the phenyl ring, and the tert-butyl group frequently emerges as a favorable choice for enhancing potency. This is also seen in the investigation of TRPV1 antagonists, where the N-4-t-butylbenzyl group was a key structural feature of the studied series. nih.gov The lipophilicity and steric bulk of the tert-butyl group are believed to contribute to favorable interactions within the hydrophobic regions of the receptor binding pocket.

Modulations of the Amide Linker and N-Substituents

Studies have shown that the amide group itself can be crucial for biological function. In one series of anti-inflammatory agents, the amide moiety was suggested to enhance the observed activity. nih.gov Replacing a less stable ester linkage with a more robust amide (benzamide) has been shown to improve chemical stability while maintaining or only slightly decreasing potency in FXR antagonists. nih.gov

The nature of the N-substituent (the 4-tert-butylphenyl group in this case) is critical. The antiplasmodial activity and cytotoxicity of 2-phenoxybenzamide (B1622244) derivatives were found to be strongly dependent on the substitution pattern of this anilino partial structure. researchgate.net This indicates that the electronic and steric properties of the N-phenyl ring and its substituents dictate the interaction with the biological target. Furthermore, research on benzamide derivatives targeting the FtsZ protein showed that modifying the linker between the benzamide and another scaffold moiety affected antimicrobial potency, suggesting that the linker's length and flexibility are important parameters for optimization. mdpi.com

Preclinical Pharmacokinetics and Biotransformation Methodologies

The study of preclinical pharmacokinetics involves evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For benzamide derivatives, biotransformation is a key aspect of their metabolic fate, often involving enzymatic reactions that modify the core structure.

The primary methodologies for studying biotransformation involve both in vitro and in vivo systems. In vitro methods often utilize enzymes or cell-based systems to predict metabolic pathways. For benzamide-type structures, amidases are key enzymes that catalyze their transformation. Studies have employed amidases from various microbial sources, such as Bacillus smithii and Rhodococcus erythropolis, to carry out the biotransformation of benzamides into their corresponding hydroxamic acids. nih.govresearchgate.net These enzymatic processes can be part of a cascade reaction, for example, where a nitrile is first converted to an amide by a nitrile hydratase and then transformed into a hydroxamic acid by an amidase. researchgate.net

In vivo studies, typically conducted in animal models like rats and rabbits, provide a more comprehensive picture of metabolism. Following administration of benzamidine, a related compound, metabolites were identified in plasma and urine using High-Performance Liquid Chromatography (HPLC). nih.gov These investigations revealed that N-hydroxylation is a key metabolic step, followed by conjugation reactions. nih.gov The primary metabolites are often glucuronide and sulfate (B86663) conjugates, which are formed to increase water solubility and facilitate excretion. nih.gov The detection of these conjugates often requires enzymatic pre-treatment of the biological samples with β-glucuronidase or arylsulfatase before analysis. nih.gov

In addition to metabolism, other pharmacokinetic properties are assessed using established methodologies. For a series of 2-phenoxybenzamide derivatives, key parameters such as passive permeability and inhibition of major drug-metabolizing enzymes like Cytochrome P450 3A4 (CYP3A4) were determined experimentally to build a more complete ADME profile. researchgate.net

Potential Therapeutic Applications and Research Avenues for N 4 Tert Butylphenyl 4 Fluorobenzamide Analogs

Development as Antilipidemic Agents

Analogs of N-(4-tert-butylphenyl)-4-fluorobenzamide have been investigated for their potential to manage dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. A notable example is the enantiomer (S)-(+)-4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid (S-2E), which has demonstrated potent antilipidemic properties. This compound exhibits a dual action, effectively lowering both plasma triglycerides and cholesterol. pnas.org

In preclinical studies, S-2E has shown superior in vivo activity in reducing plasma triglyceride and phospholipid levels compared to its racemic mixture and the corresponding (R)-enantiomer. pnas.org The promising profile of S-2E has positioned it as a candidate for a novel antilipidemic agent, underscoring the potential of this chemical class in addressing cardiovascular disease risk factors. pnas.org

Interactive Data Table: Antilipidemic Activity of a Key Analog

| Compound | Stereochemistry | In Vivo Activity | Therapeutic Potential |

| 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid | (S)-(+)-enantiomer (S-2E) | Superior lowering of plasma triglycerides and phospholipids | Candidate for a novel antilipidemic agent |

Exploration as Anti-Inflammatory Modulators

The N-(4-tert-butylphenyl)benzamide scaffold has also been a fertile ground for the discovery of novel anti-inflammatory agents. One such analog, 4-tert-butylphenyl salicylate (B1505791) (4-TBPS), has been shown to possess significant anti-inflammatory activity. acs.org Its mechanism of action involves the downregulation of the NF-κB (nuclear factor-kappa B) pathway, a key signaling pathway in the inflammatory response. acs.org

Research has demonstrated that 4-TBPS can decrease the production of nitric oxide and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner in macrophage models. acs.org Furthermore, it significantly inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). acs.org By preventing the translocation of NF-κB into the nucleus, 4-TBPS effectively dampens the inflammatory cascade, suggesting its therapeutic potential for inflammatory disorders. acs.org

In a separate line of research, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate analogs were synthesized and evaluated for their in vivo anti-inflammatory activity. chemrxiv.orgbiorxiv.org Several of these compounds exhibited promising anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some demonstrating activity comparable to the standard drug, indomethacin. chemrxiv.orgbiorxiv.org

Contribution to Antiviral Drug Discovery (e.g., Anti-Influenza Virus Activity)

Derivatives of the N-(4-tert-butylphenyl)benzamide structure have emerged as promising candidates in the search for new antiviral therapies, particularly against the influenza virus. A notable class of these analogs are 4-tert-butyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)benzamide derivatives, which have been identified as inhibitors of influenza virus hemagglutinin (HA)-mediated fusion. tocris.comchemrxiv.org

Hemagglutinin is a crucial viral glycoprotein (B1211001) that facilitates the entry of the influenza virus into host cells, making it a prime target for antiviral drugs. tocris.comchemrxiv.org One of the synthesized spirothiazolidinone analogs, compound 2c, which features methyl substitutions at specific positions of the spiro ring, displayed a potent and specific activity against the influenza A/H3N2 virus. tocris.comchemrxiv.org This compound exhibited an EC50 value of 1.3 μM and a selectivity index of 30, highlighting its potential as a lead compound for the development of new anti-influenza agents. tocris.comchemrxiv.org

Interactive Data Table: Anti-Influenza Activity of a Spirothiazolidinone Analog

| Compound | Target | Mechanism of Action | Antiviral Activity (Influenza A/H3N2) |

| Compound 2c | Hemagglutinin (HA) | Inhibition of HA-mediated fusion | EC50 = 1.3 μM |

Role in Anticancer Research

The versatility of the benzamide (B126) scaffold is further demonstrated by the exploration of its analogs in anticancer research. Various derivatives have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines.

One area of investigation has focused on benzamide derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair. nih.gov A series of novel benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds were designed and synthesized. nih.gov Among these, compound 13f showed potent anticancer activity against human colorectal cancer cells (HCT116 and DLD-1) and exhibited an excellent PARP-1 inhibitory effect with an IC50 of 0.25 nM. nih.gov Mechanistic studies revealed that this compound could induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Other research has explored imidazole-based N-phenylbenzamide derivatives as potential anticancer agents. acs.org Several of these compounds displayed promising activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. acs.org Additionally, the novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, which is involved in multidrug resistance. chemrxiv.org

Furthermore, N-(4-t-butylbenzoyl)-N'-phenylthiourea, a derivative of N-benzoyl-N'-phenylthiourea, has demonstrated cytotoxic activities against MCF-7, T47D (breast cancer), and HeLa cells without harming normal cells, suggesting its potential as a candidate for breast and cervical cancer treatment. pnas.org

Applications in Chemical Biology as Probes

The development of chemical probes is essential for dissecting complex biological processes. Analogs of this compound have the potential to be developed into such tools, particularly fluorescent probes for studying receptor function and localization.

The principle of developing such probes is exemplified by the synthesis of fluorescent ligands for ACKR3 based on the structure of a known small molecule agonist, VUF11207. acs.orgnih.govnih.gov By attaching a fluorophore to the agonist scaffold at a position that does not interfere with receptor binding, researchers have created probes that can be used in live-cell confocal microscopy and luminescence-based binding assays. acs.orgnih.govnih.gov These fluorescent probes have enabled the visualization of ACKR3 distribution within cells and have been instrumental in studying the receptor's cellular dynamics. acs.orgnih.gov This approach of modifying biologically active analogs with fluorescent tags provides a blueprint for how derivatives of this compound could be transformed into valuable chemical probes for biological research.

Future Directions and Emerging Research Opportunities for N 4 Tert Butylphenyl 4 Fluorobenzamide Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional methods for amide bond formation, a critical step in the synthesis of N-(4-tert-butylphenyl)-4-fluorobenzamide, often rely on stoichiometric activating agents that generate significant chemical waste. catalyticamidation.info The future of synthesizing this and other N-arylbenzamides lies in the development of greener and more sustainable catalytic methods.

Recent advances have focused on transition-metal-catalyzed cross-coupling reactions and biocatalysis, which offer more atom-economical and environmentally benign alternatives. researchgate.netcore.ac.ukrsc.org Researchers are exploring the use of earth-abundant metal catalysts, such as copper, to facilitate these reactions under milder conditions, sometimes even in water, which is considered the greenest solvent. researchgate.net Another promising avenue is the use of boronic acid-catalyzed amidation, which proceeds through a B-X-B dimer pathway and can occur at ambient temperatures, reducing energy consumption. catalyticamidation.info

Biocatalysis, employing enzymes to form the amide bond, represents a particularly "green" approach. rsc.org The use of engineered enzymes can lead to high selectivity and efficiency under mild, aqueous conditions, minimizing the need for hazardous organic solvents and reagents. jddhs.comresearchgate.net Future research will likely focus on discovering and engineering novel enzymes with broad substrate scope and enhanced stability to make biocatalytic amide synthesis a more widely applicable and scalable method for producing compounds like this compound. rsc.org

Table 1: Comparison of Synthetic Methodologies for N-Arylbenzamide Synthesis

| Methodology | Advantages | Disadvantages | Future Research Focus |

| Traditional Coupling Reagents | Well-established, broad substrate scope. | Generates stoichiometric waste, often uses hazardous reagents. | Development of more efficient and less wasteful coupling agents. |

| Transition-Metal Catalysis | High efficiency, potential for milder conditions, atom economical. researchgate.netcore.ac.uk | Can require expensive or toxic metals, may need inert atmospheres. | Use of earth-abundant metals, reactions in green solvents like water. researchgate.net |

| Boronic Acid Catalysis | Can proceed at ambient temperature, metal-free. catalyticamidation.info | Mechanistic understanding is still evolving. | Design of more active and robust boronic acid catalysts. catalyticamidation.info |

| Biocatalysis | Highly selective, environmentally benign, uses renewable resources. rsc.org | Enzyme stability and substrate scope can be limited. | Enzyme engineering for broader applicability and scalability. rsc.org |

Advanced Computational Approaches for Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.govresearchgate.net For this compound, advanced computational methods can guide the design of analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can be employed to build predictive models that correlate the structural features of benzamide (B126) derivatives with their biological activity. mdpi.com These models can then be used to virtually screen new designs and prioritize the most promising candidates for synthesis. Molecular docking simulations are another powerful tool, allowing researchers to visualize and predict how this compound and its analogs bind to their biological targets at an atomic level. nih.gov This insight is crucial for designing modifications that can enhance binding affinity and selectivity.

An emerging area is the use of in silico target fishing, which aims to predict new biological targets for a given compound. researchgate.netnih.govnih.govresearchgate.net By comparing the chemical structure of this compound to databases of compounds with known biological activities, it may be possible to identify novel targets and, consequently, new therapeutic applications. nih.gov Machine learning and artificial intelligence are also being increasingly integrated into these computational workflows to improve the accuracy of predictions and accelerate the discovery process. researchgate.netplos.org

Table 2: Key Computational Techniques in Drug Design

| Computational Technique | Application in this compound Research | Potential Outcomes |

| 3D-QSAR | Correlate structural features with biological activity of analogs. mdpi.com | Design of more potent and selective analogs. |

| Molecular Docking | Predict binding modes and affinities to biological targets. nih.gov | Optimization of ligand-receptor interactions. |

| In Silico Target Fishing | Identify potential new biological targets. researchgate.netnih.govnih.govresearchgate.net | Repurposing the compound for new diseases. |

| Machine Learning/AI | Enhance predictive accuracy of QSAR and docking models. researchgate.netplos.org | Faster and more efficient drug discovery cycle. |

Exploration of New Biological Targets and Disease Areas

While the initial research on this compound and its analogs may have focused on a specific biological target or disease, there is significant potential for this chemical scaffold to be active against other targets and in different therapeutic areas.

For instance, research on structurally related benzamide derivatives has identified them as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception. nih.govnih.govmdpi.comresearchgate.net This suggests that this compound could be investigated as a potential analgesic. Furthermore, other studies have implicated benzamide derivatives in the treatment of diabetes by protecting pancreatic β-cells from endoplasmic reticulum stress. nih.gov Another potential target is the Leucine-rich repeat kinase 2 (LRRK2), where N-arylbenzamide derivatives have shown inhibitory activity, suggesting a possible role in Parkinson's disease. nih.gov The compound 2-[2-(4-tert-butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide has been identified as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), pointing towards applications in obesity and diabetes. nih.gov The structurally similar 2,4-di-tert-butylphenol (B135424) and its analogs have been found in numerous organisms and exhibit a wide range of bioactivities, including antioxidant properties. researchgate.net Analogs of N-(tert-butyl)-N′-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide have shown insecticidal and herbicidal activities. researchgate.net Additionally, fluorobenzoylthiosemicarbazides have demonstrated antibacterial potential. nih.gov

Future research should involve systematic screening of this compound and its analogs against a broad panel of biological targets to uncover new therapeutic opportunities.

Table 3: Potential New Biological Targets and Disease Areas

| Potential Target/Disease Area | Rationale Based on Analog Studies | Key Research Question |

| Pain (TRPV1 Antagonism) | Benzamide derivatives are potent TRPV1 antagonists. nih.govnih.govmdpi.comresearchgate.net | Does this compound exhibit analgesic properties through TRPV1 inhibition? |

| Diabetes (β-cell protection) | Benzamide derivatives protect pancreatic β-cells. nih.gov | Can this compound prevent or treat diabetes by preserving β-cell function? |

| Parkinson's Disease (LRRK2 Inhibition) | N-arylbenzamide derivatives inhibit LRRK2. nih.gov | What is the inhibitory activity of this compound against LRRK2 and its potential as a neuroprotective agent? |

| Obesity/Diabetes (MGAT2 Inhibition) | A related sulfonamide is an MGAT2 inhibitor. nih.gov | Can this scaffold be optimized for potent and selective MGAT2 inhibition? |

| Infectious Diseases | Fluorobenzoylthiosemicarbazides show antibacterial activity. nih.gov | Does the fluorobenzamide moiety confer any antimicrobial properties? |

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by the compound in cells and organisms.

Transcriptomics , through techniques like RNA-sequencing, can reveal how this compound alters gene expression profiles. nih.gov This can help to identify the signaling pathways and cellular processes that are modulated by the compound, providing clues about its mechanism of action.

Proteomics can identify changes in protein expression and post-translational modifications following treatment with the compound. nih.gov This is crucial because proteins are often the direct targets of drugs and are the ultimate effectors of cellular function.

Metabolomics analyzes the global changes in small-molecule metabolites within a biological system. nih.govmdpi.com This can provide a functional readout of the physiological state of the cell and can reveal metabolic pathways that are perturbed by the compound. researchgate.net For example, metabolomic profiling has been used to identify biomarkers associated with LRRK2-related Parkinson's disease. plos.org

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers for its efficacy, and potentially predict off-target effects. This multi-omics approach will be instrumental in advancing this compound from a promising lead compound to a well-characterized therapeutic candidate.

Table 4: Application of Omics Technologies

| Omics Technology | Information Gained | Application in this compound Research |

| Transcriptomics | Changes in gene expression. nih.gov | Identify modulated signaling pathways and gene networks. |

| Proteomics | Changes in protein expression and modifications. nih.gov | Identify direct protein targets and downstream effector proteins. |

| Metabolomics | Changes in metabolite levels. nih.govmdpi.com | Reveal perturbed metabolic pathways and functional outcomes. researchgate.net |

| Integrated Multi-omics | Holistic view of cellular response. | Construct comprehensive mechanism-of-action models and identify biomarkers. |

Q & A

Basic: What are the optimal synthetic routes for N-(4-tert-butylphenyl)-4-fluorobenzamide, and how can reaction efficiency be improved?

Answer:

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 4-tert-butylaniline. Pd-catalyzed amidation (e.g., using Pd(OAc)₂ or Pd/Brønsted acid systems) is effective for forming the benzamide bond . For improved efficiency:

- Use N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents to activate the carboxylic acid.

- Optimize solvent polarity (e.g., DMF or THF) to enhance reaction rates .

- Monitor reaction progress via TLC or HPLC-MS to minimize byproducts.

Basic: What methodologies are recommended for structural characterization of this compound?

Answer:

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the tert-butyl group’s steric effects and fluorine’s electronic influence on crystal packing .

- NMR spectroscopy : Analyze NMR for fluorine’s electronic environment and NMR for tert-butyl proton splitting patterns.

- Mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to distinguish from analogs .

Basic: How should researchers design initial biological screening assays for this compound?

Answer:

Prioritize assays based on structural analogs (e.g., neuritogenesis or enzyme inhibition):

- In vitro neuroprotection : Use rat retinal ganglion cell (RGC) cultures under hypoxia to assess neurite elongation, referencing protocols for similar 4-fluorobenzamide derivatives .

- Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) at 1–10 µM concentrations, given fluorine’s role in active-site binding .

- Cytotoxicity : Employ MTT assays in HEK-293 or HepG2 cells to establish baseline toxicity .

Advanced: How can researchers resolve contradictions between in vitro neuroprotective activity and in vivo inefficacy?

Answer:

Discrepancies often arise from pharmacokinetic (PK) challenges:

- Bioavailability studies : Measure plasma/tissue concentrations via LC-MS/MS after oral/IP administration. The tert-butyl group may reduce solubility; consider co-solvents (e.g., PEG-400) .

- Blood-brain barrier (BBB) penetration : Use in situ perfusion models or MDCK-MDR1 cells to assess passive diffusion/efflux. Fluorine’s electronegativity may enhance BBB uptake .

- Metabolite profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation of tert-butyl) using microsomal assays .

Advanced: What mechanistic studies can elucidate its role in neuritogenesis?

Answer:

- Transcriptomic analysis : Perform RNA-seq on treated neuronal cells to identify upregulated pathways (e.g., GDNF/RET or TrkA signaling) .

- CRISPR knockout : Validate targets like SRC-1 or PI3K in neurite-outgrowth assays.

- Kinase profiling : Screen against 400+ kinases (e.g., Eurofins Panlabs) to identify off-target effects on pathways like MAPK/ERK .

Advanced: How can computational modeling predict the impact of the tert-butyl group on activity?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase or TrkA. The tert-butyl group may occupy hydrophobic pockets, altering binding affinity vs. trifluoromethyl analogs .

- QSAR analysis : Correlate substituent parameters (e.g., logP, molar refractivity) with neuritogenesis EC values from analogs .

- MD simulations : Assess tert-butyl’s conformational flexibility in aqueous vs. lipid bilayer environments .

Advanced: What strategies address formulation challenges due to the compound’s hydrophobicity?

Answer:

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous solubility; monitor loading efficiency via dialysis .

- Salt formation : Screen with counterions (e.g., HCl, mesylate) to enhance crystallinity and dissolution rates.

- Co-crystallization : Explore co-formers (e.g., succinic acid) to modify crystal lattice stability .

Advanced: How does the tert-butyl group influence metabolic stability compared to other substituents?

Answer:

- In vitro metabolism : Incubate with human liver microsomes (HLMs); the tert-butyl group resists CYP-mediated oxidation better than methyl or trifluoromethyl groups, prolonging half-life .

- Isotope labeling : Synthesize -labeled tert-butyl analogs to track metabolic pathways via mass spectrometry.

- Comparative studies : Benchmark against N-(4-fluorophenyl)-4-trifluoromethylbenzamide to quantify tert-butyl’s steric shielding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.